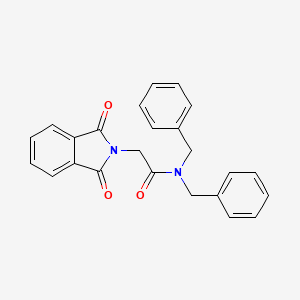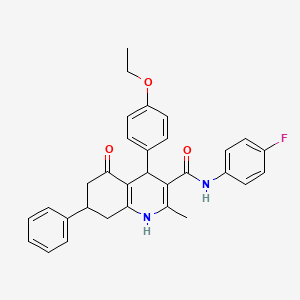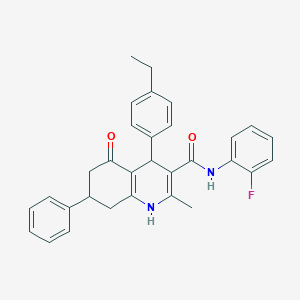
N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide es un compuesto químico que pertenece a la clase de derivados de isoindolina. Se caracteriza por la presencia de una porción de ftalimida unida a un grupo acetamida, con dos grupos bencilo unidos a los átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide normalmente implica la reacción de anhídrido ftálico con bencilamina para formar N-bencilftalimida. Este intermedio se hace reaccionar entonces con cloruro de cloroacetilo en presencia de una base, como la trietilamina, para obtener el producto final. La reacción se lleva a cabo normalmente en un disolvente orgánico como el diclorometano a temperatura ambiente.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso. Se emplean pasos de purificación, como la recristalización o la cromatografía, para obtener el compuesto con una alta pureza.
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo acetamida puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de acetamidas sustituidas.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible fármaco candidato para diversas aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de materiales y polímeros avanzados.
Mecanismo De Acción
El mecanismo de acción de N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a una cascada de eventos bioquímicos. Las vías exactas y las dianas moleculares pueden variar dependiendo de la aplicación y el contexto específicos.
Compuestos similares:
N-bencilftalimida: Carece del grupo acetamida, pero comparte la estructura del núcleo de ftalimida.
N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Estructura similar, pero con diferentes sustituyentes.
Singularidad: this compound es único debido a la presencia de dos grupos bencilo, que pueden influir en su reactividad química y actividad biológica. Esta característica estructural lo distingue de otros derivados de isoindolina y contribuye a sus propiedades y aplicaciones específicas.
Comparación Con Compuestos Similares
N-benzylphthalimide: Lacks the acetamide group but shares the phthalimide core structure.
N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure but with different substituents.
Uniqueness: N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the presence of two benzyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoindoline derivatives and contributes to its specific properties and applications.
Propiedades
Fórmula molecular |
C24H20N2O3 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C24H20N2O3/c27-22(17-26-23(28)20-13-7-8-14-21(20)24(26)29)25(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14H,15-17H2 |
Clave InChI |
SDLGKALATYUYKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate](/img/structure/B11643954.png)
![(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B11643962.png)
![(5Z)-5-({3-Ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11643963.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643964.png)


![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11643974.png)
![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B11643975.png)
![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)
![2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
![(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11643998.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)
![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)
